テネリグリプチン API

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

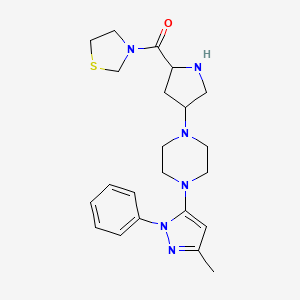

[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, also known as [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病(T2DM)の治療

テネリグリプチンは、単剤療法および併用療法のいずれにおいても、T2DM患者のための効果的で安全な治療選択肢です。 . 空腹時血糖値(FPG)、β細胞機能のホメオスタシスモデル評価(HOMA-β)、およびインスリン抵抗性のホメオスタシスモデル評価(HOMA-IR)が有意に改善することが示されています。 .

体重管理

テネリグリプチン治療は、体重増加と関連付けられています。 . ただし、この効果はプラセボと比較して有意ではありません。 .

心臓血管系の安全性

テネリグリプチンによる心臓血管イベントのリスクは、プラセボまたは他の活性比較薬と比較して、治療期間にかかわらず同等です。 .

低血糖のリスク

テネリグリプチンは、プラセボと比較して、低血糖のリスクは有意ではありません。 . ただし、他の血糖降下薬との併用では、リスクが1.84倍高くなります。 .

単剤療法としての有効性

併用療法としての有効性

作用機序

Target of Action

Teneligliptin, also known as Teneligliptin (2R,4R)-Isomer, Teneligliptin-D8, or [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .

Mode of Action

Teneligliptin acts as a potent, selective, and long-lasting inhibitor of DPP-4 . By inhibiting DPP-4, teneligliptin prevents the degradation of GLP-1 . This results in increased levels of GLP-1, which in turn facilitates increased insulin secretion . The unique J-shaped or anchor locked domain structure of teneligliptin contributes to its potent inhibition of the DPP-4 enzyme .

Biochemical Pathways

The primary biochemical pathway affected by teneligliptin is the incretin pathway . Incretins, such as GLP-1, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4 and preventing the degradation of GLP-1, teneligliptin enhances the incretin effect, leading to improved regulation of insulin and glucose homeostasis .

Pharmacokinetics

Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) , or excreted from the kidney in an unchanged form .

Result of Action

The primary molecular effect of teneligliptin’s action is the increased level of GLP-1 in the body . This leads to enhanced insulin secretion and improved blood glucose control . Clinically, teneligliptin has been shown to be effective in controlling glycemic parameters in patients with type 2 diabetes mellitus .

Action Environment

The action of teneligliptin can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of CYP3A4 and FMO3 . Due to its multiple elimination pathways, teneligliptin is considered to have a low potential for drug-drug interactions

生化学分析

Biochemical Properties

Teneligliptin API plays a significant role in biochemical reactions, particularly in the regulation of incretin hormones . It interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition slows the inactivation of incretin hormones, enhancing their concentrations in the bloodstream . The nature of these interactions is characterized by high selectivity and potency .

Cellular Effects

Teneligliptin API has profound effects on various types of cells, especially pancreatic beta cells . It influences cell function by enhancing the secretion of insulin in a glucose-dependent manner . This impact on cellular metabolism contributes to the regulation of both fasting and postprandial glucose levels .

Molecular Mechanism

The molecular mechanism of action of Teneligliptin API involves binding interactions with the DPP-4 enzyme . By inhibiting this enzyme, Teneligliptin API prevents the rapid inactivation of incretin hormones . This results in increased levels of these hormones, which stimulate insulin secretion from pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teneligliptin API have been observed to change over time . It has been shown to have a half-life of approximately 24 hours, indicating its long-lasting action . Stability studies have also been conducted, with results suggesting that Teneligliptin API is stable under various conditions .

Dosage Effects in Animal Models

The effects of Teneligliptin API have been studied in animal models at different dosages . These studies have shown that the hypoglycemic effect of Teneligliptin API is dose-dependent . No significant hypoglycemic effect was observed when Teneligliptin API was administered alone .

Metabolic Pathways

Teneligliptin API is involved in several metabolic pathways. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This involvement in multiple elimination pathways suggests that Teneligliptin API has a low potential for drug-drug interactions .

Transport and Distribution

Teneligliptin API is distributed within cells and tissues via multiple elimination pathways . It is metabolized by CYP3A4 and FMO3, or excreted from the kidney in an unchanged form . This suggests that Teneligliptin API can be distributed widely throughout the body .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it interacts with this enzyme at the cell surface, as DPP-4 is a membrane-bound protein

生物活性

The compound (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrol-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features multiple functional groups, including a pyrazole ring, a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. Its IUPAC name is:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antidiabetic Effects : Research indicates that thiazolidinone derivatives can improve insulin sensitivity and have been explored for their potential in managing diabetes. The compound's structure suggests it may interact with insulin receptors or modulate glucose metabolism pathways .

- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

The exact mechanism of action for (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone is not fully elucidated; however, it is believed to involve:

- Receptor Binding : The compound may bind to specific receptors involved in metabolic regulation or signal transduction pathways.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for the metabolism of glucose or other substrates involved in energy homeostasis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antidiabetic | Enhances insulin sensitivity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives showed that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that modifications in the pyrazole moiety could enhance antibacterial activity .

Case Study 2: Antidiabetic Properties

In a preclinical model using Zucker fatty rats, compounds structurally related to (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone demonstrated significant reductions in plasma glucose levels during oral glucose tolerance tests .

特性

CAS番号 |

1404559-17-6 |

|---|---|

分子式 |

C22H30N6OS |

分子量 |

426.6 g/mol |

IUPAC名 |

[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1 |

InChIキー |

WGRQANOPCQRCME-WOJBJXKFSA-N |

SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

異性体SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

正規SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

同義語 |

[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_ |

製品の起源 |

United States |

Q1: What is the significance of Teneligliptin-D8 in the research on Teneligliptin?

A1: Teneligliptin-D8 serves as an internal standard in the LC-MS/MS method developed by the researchers []. This deuterated form of Teneligliptin is chemically similar but has a slightly different mass due to the presence of eight deuterium atoms. This mass difference allows the researchers to differentiate it from Teneligliptin and Teneligliptin Sulfoxide during mass spectrometry analysis. By using Teneligliptin-D8, variations during sample preparation and analysis can be accounted for, ultimately leading to more accurate and reliable quantification of Teneligliptin and its metabolite in human plasma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。